![molecular formula C4H2N4O2 B092003 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) CAS No. 17376-66-8](/img/structure/B92003.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has a unique structure that makes it a promising candidate for the development of novel drugs.
Mechanism Of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical And Physiological Effects
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is its unique structure, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design specific drugs based on this compound.
Future Directions
There are several future directions for research on [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)). One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, researchers may investigate the use of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) in combination with other drugs to enhance its therapeutic efficacy. Finally, researchers may explore the use of this compound in other areas, such as agriculture or environmental science.
In conclusion, [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is a promising compound with potential therapeutic applications. Its unique structure and range of biochemical and physiological effects make it an interesting candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential uses in various fields.
Synthesis Methods
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) involves the reaction between 2-aminopyrimidine and N-acylhydrazone in the presence of a base. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound and has been used in various studies.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
17376-66-8 |
|---|---|
Product Name |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Molecular Formula |
C4H2N4O2 |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChI Key |
GHTJXILEKZCSBB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=O)C2=NONC2=N1 |
SMILES |
C1=NC(=O)C2=NONC2=N1 |
Canonical SMILES |
C1=NC(=O)C2=NONC2=N1 |
synonyms |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



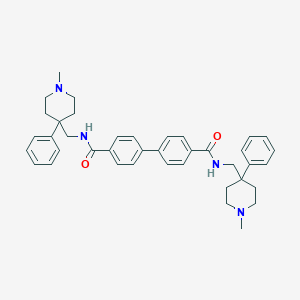
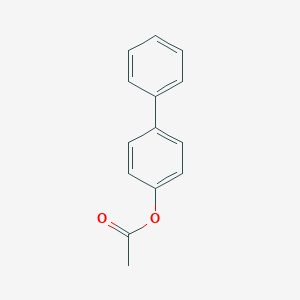
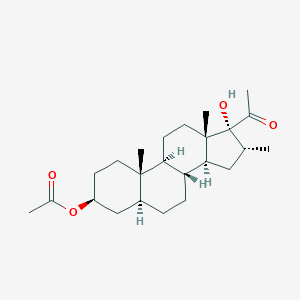
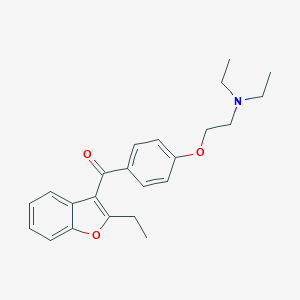
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
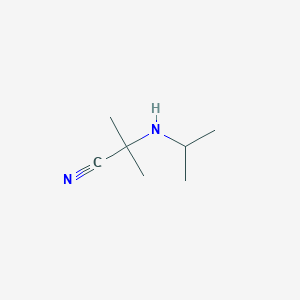

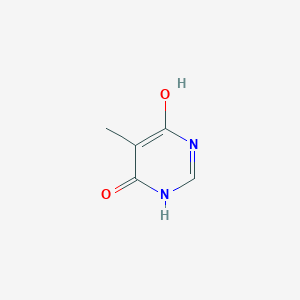
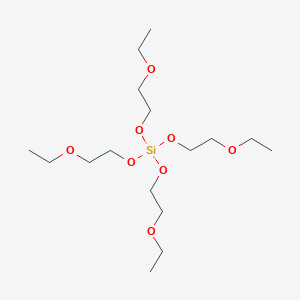
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
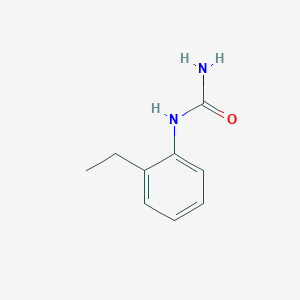
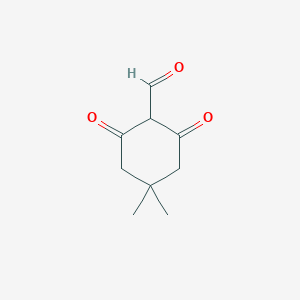
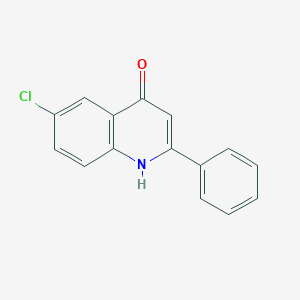
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)